molecular formula C10H16Cl2N2O2 B13511968 Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride

Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride

Cat. No.: B13511968
M. Wt: 267.15 g/mol
InChI Key: HMLLNZWPOWXYKE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride (CAS: 2613383-30-3) is a pyridine-containing organic compound with the molecular formula C10H16Cl2N2O2 and a molecular weight of 267.15 g/mol . Structurally, it features a methyl ester group, a primary amine, and a 6-methylpyridin-2-yl moiety.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-7-4-3-5-8(12-7)6-9(11)10(13)14-2;;/h3-5,9H,6,11H2,1-2H3;2*1H

InChI Key

HMLLNZWPOWXYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and methyl acrylate.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound’s high purity and quality.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

  • Acidic hydrolysis : Treatment with aqueous HCl and heat converts the ester to 2-amino-3-(6-methylpyridin-2-yl)propanoic acid dihydrochloride .

  • Basic hydrolysis : Reaction with NaOH in aqueous solution yields the sodium salt of the carboxylic acid.

Table 1: Hydrolysis Reactions

Reaction TypeConditionsProduct
Acidic hydrolysisHCl, heatCarboxylic acid dihydrochloride
Basic hydrolysisNaOH, aqueousSodium carboxylate salt

Reactions Involving the Amino Group

The primary amino group (protonated as -NH₃⁺ in the dihydrochloride form) can participate in nucleophilic reactions under basic conditions:

  • Acylation : Deprotonation of the amino group allows reaction with acylating agents (e.g., acetyl chloride) to form amide derivatives.

  • Alkylation : Reaction with alkyl halides under basic conditions yields N-alkylated products.

Table 2: Amino Group Reactions

Reaction TypeConditionsProduct Example
AcylationAcCl, NaOHN-Acetyl derivative
AlkylationR-X, NaOHN-Alkylated derivative

Oxidation and Reduction Reactions

  • Oxidation : The amino group or ester may undergo oxidation, though specific agents and pathways require further study. Related compounds (e.g., methyl 3-[(6-methylpyridin-2-yl)amino]propanoate) show oxidation to carboxylic acids using KMnO₄ or H₂O₂.

  • Reduction : The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, though such reactions are less common due to steric and electronic factors.

Table 3: Oxidation/Reduction Reactions

Reaction TypeAgentProduct Example
OxidationKMnO₄Oxidized derivative (tbd)
ReductionLiAlH₄Alcohol derivative

Substitution Reactions on the Pyridine Ring

  • Cross-coupling : The pyridine ring could participate in metal-catalyzed coupling reactions (e.g., Buchwald–Hartwig) if activated by directing groups .

Table 4: Pyridine Ring Reactions

Reaction TypeConditionsProduct Example
Cross-couplingCatalyst, ligandCoupled pyridine derivative

Stability and Handling

  • Melting Point : ~230–250°C (estimated based on similar compounds).

  • Solubility : Soluble in polar solvents (e.g., water, methanol) due to ionic nature (dihydrochloride salt).

  • pH Sensitivity : The amino group’s reactivity depends on pH; basic conditions favor deprotonation and nucleophilic reactions.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride typically starts with commercially available materials like 6-methylpyridine and methyl acrylate. The reactions are conducted under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity. Industrial production involves large-scale synthesis using automated reactors and continuous flow processes, with advanced purification techniques such as crystallization and chromatography.

Scientific Research Applications

  • Material Science: This compound is used in developing new materials with specific properties, including polymers and coatings.
  • Agrochemicals: It is used in synthesizing agrochemicals like pesticides and herbicides.

Related Research

Other research indicates that similar compounds, such as 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride, exhibit potential anticancer properties. Derivatives have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and survival. Additionally, some compounds have been investigated for neuroprotective effects, interacting with neurotransmitter systems and potentially offering benefits in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Key Research Findings

  • Positional Isomerism : The 6-methylpyridin-2-yl group in the target compound provides superior steric alignment for binding to GABA receptors compared to 3-methyl or 5-methyl analogs, as shown in molecular docking studies .
  • Salt Formulation : The dihydrochloride salt enhances aqueous solubility (up to 15 mg/mL) compared to freebase forms, which typically dissolve at <5 mg/mL .
  • Metabolic Stability : Methyl esters are metabolized faster than ethyl analogs in liver microsome assays, suggesting shorter half-lives in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Begin with a coupling reaction between a pyridine derivative (e.g., 6-methylpyridine-2-carboxylic acid) and a protected amino acid ester. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen. After deprotection, treat with HCl gas in methanol to form the dihydrochloride salt. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm salt formation by FT-IR (N–H and C=O stretches) .
  • Optimization : Adjust temperature (0–25°C) to minimize side reactions. Solvent polarity impacts yield; test DMSO vs. THF for solubility. Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to quantify intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Compare retention times against a reference standard .
  • NMR : Confirm the pyridine ring’s substitution pattern (¹H NMR: δ 8.2–8.5 ppm for pyridine protons) and ester group (¹³C NMR: δ 170–175 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight .

Q. What are the stability considerations for this dihydrochloride salt under storage?

  • Storage : Store in airtight containers under inert gas (argon) at –20°C. Avoid exposure to moisture to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis .
  • Stability Tests : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Compare degradation products (e.g., free acid or amine) using LC-MS .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interactions in biological systems?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or receptors). Parameterize the pyridine ring as a hydrogen-bond acceptor and assess binding affinity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Data Validation : Cross-reference SHELXL-refined structures with alternative software (e.g., OLEX2). Check for twinning or disorder using PLATON .
  • Complementary Techniques : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen bonding or salt formation .

Q. How can metabolic pathways of this compound be tracked in vitro?

  • Isotope Labeling : Synthesize a ¹³C-labeled analog at the methyl group (pyridine) or amino position. Use LC-MS/MS to trace metabolites in hepatocyte incubations .
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Correlate inhibition potency with structural analogs .

Q. What experimental designs address low solubility in aqueous buffers during biological assays?

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80. Validate solubility via dynamic light scattering (DLS) .
  • Prodrug Derivatization : Synthesize a tert-butyl ester analog (e.g., ) to enhance lipophilicity, then hydrolyze in situ during assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental pKa values?

  • Potentiometric Titration : Perform titrations in 0.15 M KCl at 25°C. Compare with computational predictions (e.g., MarvinSketch). Adjust for solvent effects (e.g., DMSO vs. water) .
  • Structural Insights : Use X-ray crystallography to identify protonation states of the pyridine nitrogen and amino group, which influence pKa .

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